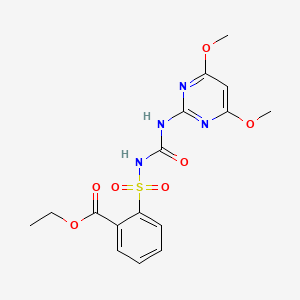
Dimethoxy Chlorimuron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethoxy Chlorimuron is a member of the sulfonylurea family of herbicides. It is primarily used in agricultural settings for the control of broadleaf weeds, particularly in soybean fields. This compound is known for its high efficiency, low toxicity to humans and animals, and its ability to control a wide range of weeds at low application rates .
准备方法
Synthetic Routes and Reaction Conditions: Dimethoxy Chlorimuron can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically starts with the preparation of ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate. This involves the reaction of 4,6-dimethoxypyrimidine with appropriate reagents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The process ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: Dimethoxy Chlorimuron undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using hydride donors.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonylurea moiety.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ethyl 2-sulfamoyl benzoate and 2-amino-4-chloro-6-methoxypyrimidine .
科学研究应用
Dimethoxy Chlorimuron has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sulfonylurea herbicides and their degradation pathways.
Biology: Investigated for its effects on soil microorganisms and its role in bioremediation.
Medicine: While primarily an agricultural chemical, its derivatives are studied for potential pharmaceutical applications.
作用机制
Dimethoxy Chlorimuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in susceptible plants . The molecular targets include the ALS enzyme, and the pathways involved are those related to amino acid biosynthesis.
相似化合物的比较
Chlorimuron-ethyl: Another sulfonylurea herbicide with similar applications but different substituents on the pyrimidine ring.
Dimethoxyethane: Used as a solvent in various chemical reactions but differs significantly in structure and application.
Dimethoxy curcuminoids: Studied for their medicinal properties but structurally distinct from Dimethoxy Chlorimuron.
Uniqueness: this compound is unique due to its specific structure, which imparts high selectivity and efficiency in weed control. Its low toxicity and broad-spectrum activity make it a preferred choice in agricultural practices .
属性
分子式 |
C16H18N4O7S |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C16H18N4O7S/c1-4-27-14(21)10-7-5-6-8-11(10)28(23,24)20-16(22)19-15-17-12(25-2)9-13(18-15)26-3/h5-9H,4H2,1-3H3,(H2,17,18,19,20,22) |
InChI 键 |
LOTWAFIVDZLUEI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



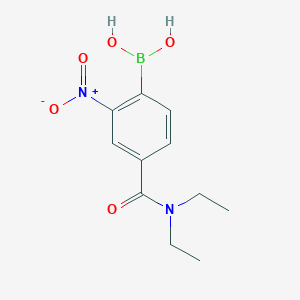

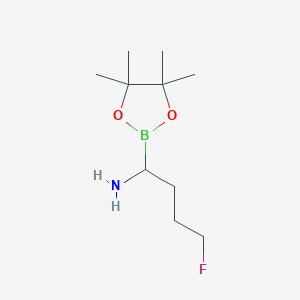

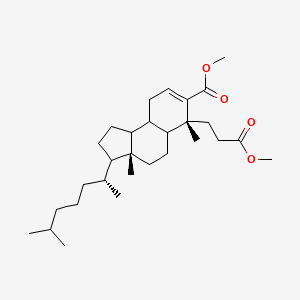
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
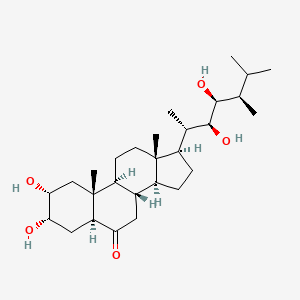
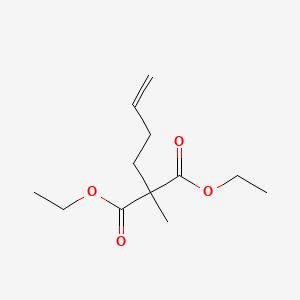
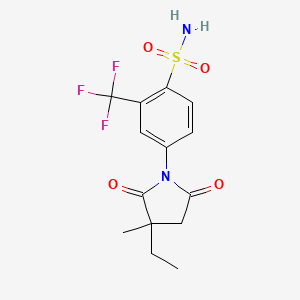
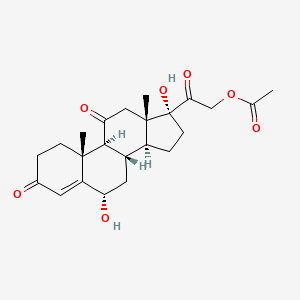
![azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15288872.png)

![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
